

# Linarin (CAS 480-36-4): A Comprehensive Physicochemical Profile

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## Compound of Interest

Compound Name: *Linarin*

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**Linarin**, a naturally occurring flavonoid glycoside, has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and potential anti-cancer properties.<sup>[1][2]</sup> This technical guide provides an in-depth overview of the core physicochemical properties of **Linarin** (CAS 480-36-4), offering crucial data and methodologies for researchers engaged in its study and application in drug development.

## Core Physicochemical Properties

**Linarin**, also known as Acacetin-7-O-rutinoside or Buddleoflavonoloside, is a crystalline solid, often appearing as a yellow or off-white powder.<sup>[3][4]</sup> It is characterized by its hygroscopic nature, necessitating storage in a dry, inert atmosphere, typically at -20°C.<sup>[3][5]</sup>

The fundamental physicochemical parameters of **Linarin** are summarized in the table below, providing a consolidated reference for experimental design and analysis.

Property	Value	Source(s)
Molecular Formula	C <sub>28</sub> H <sub>32</sub> O <sub>14</sub>	[6][7][8]
Molecular Weight	592.55 g/mol	[5][6][7][8]
Melting Point	144-146 °C, 258-260 °C, 260-262 °C, 267-268 °C, 268-270 °C	[3][4][5][6][7]
Boiling Point (Predicted)	885.2 ± 65.0 °C	[3][5]
Density (Predicted)	1.62 ± 0.1 g/cm <sup>3</sup>	[3][5]
Solubility	DMSO: ~10 mg/mL, 91 mg/mL, 100 mg/mL[1][9] [10]Water: Practically insoluble[7][11]Ethanol: Slightly soluble[9] [10]Acetonitrile: Slightly soluble[3][5]Acetic Acid: Very slightly soluble (heated)[3] [5]Dimethylformamide (DMF): Slightly soluble[9]DMSO:PBS (pH 7.2) (1:1): ~0.5 mg/ml[9] [12]	
Optical Rotation	[α] <sub>D</sub> <sup>26</sup> -100° (c=0.007, glacial acetic acid)[7][α] <sub>D</sub> <sup>24</sup> -87° (c=0.005, pyridine)[7]	
UV/Vis Spectroscopy (λ <sub>max</sub> )	269 nm, 327 nm	[9][12]
Mass Spectrometry	[M+H] <sup>+</sup> Precursor m/z: 593.1865, 593.194200[8][13] [M-H] <sup>-</sup> Precursor m/z: 591.1719[8]	
Predicted pKa (Strongest Acidic)	8.51	[14]
Predicted logP	-0.14, 0.23	[14]

## Experimental Protocols & Methodologies

The characterization and quantification of **Linarin** rely on several standard analytical techniques. The following sections detail the methodologies commonly employed.

### High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for the separation, identification, and quantification of **Linarin** in various matrices, including plant extracts and biological samples.

- Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a liquid solvent system). The separation is driven by the analyte's polarity, size, and specific interactions with the stationary phase.
- Typical Experimental Protocol:
  - Sample Preparation: Solid samples are typically extracted with a suitable solvent (e.g., methanol, ethanol) and filtered to remove particulate matter.[\[15\]](#) Biological fluids may require protein precipitation or liquid-liquid extraction.
  - Chromatographic System: A standard HPLC system consists of a solvent delivery system (pump), an injector, a column, and a detector.
  - Stationary Phase: A common choice for **Linarin** analysis is a C18 reversed-phase column (e.g., Luna C18).[\[3\]](#)
  - Mobile Phase: A gradient or isocratic mobile phase is used. A typical mobile phase for **Linarin** might consist of a mixture of acetonitrile and a phosphate buffer.[\[3\]](#) For example, a mobile phase of acetonitrile-0.05 mol/L phosphate buffer-phosphoric acid (30:70:0.06) has been reported.[\[3\]](#)
  - Detection: Detection is commonly performed using a UV detector set at a wavelength where **Linarin** exhibits strong absorbance, such as 327 nm.[\[3\]](#)
  - Quantification: The concentration of **Linarin** is determined by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations. The

linear range for **linarin** has been reported as 0.025-0.50 µg.[3]

## Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry, making it an ideal method for pharmacokinetic and metabolic studies of **Linarin**.

- Principle: After separation by LC, the analyte is ionized (e.g., by electrospray ionization - ESI) and enters the mass spectrometer. In tandem MS, a specific precursor ion (e.g., the protonated molecule  $[M+H]^+$ ) is selected, fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), provides high selectivity and sensitivity.
- Typical Experimental Protocol:
  - Sample Preparation: Plasma or tissue homogenate samples often undergo liquid-liquid extraction (LLE) with a solvent like ethyl acetate to isolate the analytes.[16][17]
  - LC System: An ultra-high-performance liquid chromatography (UPLC) system with a C18 column is often used for rapid and efficient separation.[16][17]
  - Mobile Phase: A common mobile phase involves a gradient of methanol and water, both containing a small amount of an acid like formic acid (e.g., 0.01%) to improve ionization. [16][17]
  - Mass Spectrometry: A triple-quadrupole mass spectrometer with an ESI source is typically used. The instrument is operated in either positive or negative ionization mode.
  - Detection (MRM): For quantification, specific precursor-to-product ion transitions are monitored. For **Linarin**, a transition of  $m/z$  593 → 285 has been used.[13]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of molecules like **Linarin**. It provides detailed information about the chemical environment of individual atoms (primarily  $^1H$  and  $^{13}C$ ).

- Principle: NMR exploits the magnetic properties of certain atomic nuclei. When placed in a strong magnetic field, these nuclei can absorb electromagnetic radiation at specific frequencies. The resulting spectrum provides information about the number of different types of nuclei, their chemical environment, and their connectivity.[\[18\]](#)
- Typical Experimental Protocol:
  - Sample Preparation: A small amount of the purified **Linarin** sample is dissolved in a deuterated solvent (e.g., DMSO-d<sub>6</sub>, CD<sub>3</sub>OD).
  - Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 600 MHz). [\[19\]](#) <sup>1</sup>H NMR, <sup>13</sup>C NMR, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed to assign all proton and carbon signals and establish the molecule's structure.
  - Data Analysis: The chemical shifts ( $\delta$ ), coupling constants (J), and integration of the signals are analyzed to confirm the structure of **Linarin**, including the stereochemistry of the glycosidic linkages.[\[18\]](#)[\[20\]](#)

## UV-Vis Spectroscopy

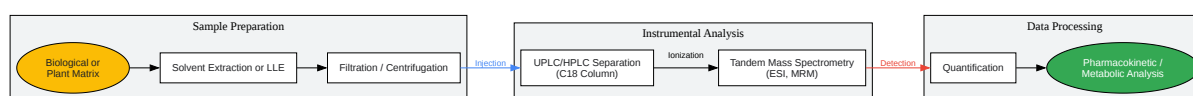
UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is often used for quantification and to gain preliminary structural information about chromophores.

- Principle: This technique measures the absorption of ultraviolet and visible light by a sample. Molecules with conjugated  $\pi$ -systems, like the flavonoid structure of **Linarin**, exhibit characteristic absorption bands. The wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) and the molar absorptivity ( $\epsilon$ ) are key parameters obtained from a UV-Vis spectrum.[\[21\]](#)[\[22\]](#)
- Typical Experimental Protocol:
  - Sample Preparation: **Linarin** is dissolved in a suitable solvent that does not absorb in the region of interest (e.g., ethanol, methanol).
  - Data Acquisition: The absorbance of the solution is measured over a range of wavelengths (typically 200-700 nm) using a UV-Vis spectrophotometer.[\[23\]](#)

- Data Analysis: The spectrum is plotted as absorbance versus wavelength. The  $\lambda_{\text{max}}$  values are identified. For **Linarin**, characteristic peaks are observed at approximately 269 nm and 327 nm, corresponding to the electronic transitions within its flavone structure.[9]  
[12]

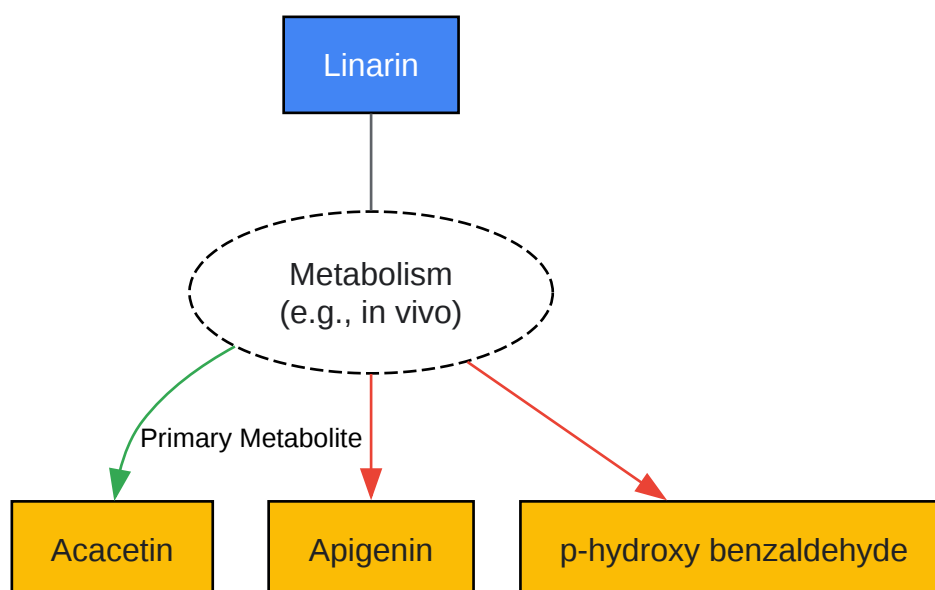
## Visualizations: Workflows and Pathways

To better illustrate the experimental and biological context of **Linarin**, the following diagrams have been generated using the Graphviz DOT language.



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Caption: Experimental workflow for LC-MS/MS analysis of **Linarin**.



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Caption: Primary metabolic pathway of **Linarin** in vivo.[16]

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